Pomalidomide-5-C4-NH2 (hydrochloride)

Cereblon binding E3 ligase recruitment IMiD affinity

Pomalidomide-5-C4-NH2 (hydrochloride) is a functionalized cereblon (CRBN) E3 ligase ligand engineered for PROTAC development. It retains the core pomalidomide pharmacophore while introducing a C4-linked primary amine, enabling direct amide conjugation to target-protein ligands without orthogonal protection. With 1.75-fold higher CRBN affinity than lenalidomide and 3.4-fold greater IKZF1 degradation potency, this precursor is ideal for degrading low-abundance or hard-to-target proteins. Choose the C4 exit vector for validated ternary complex geometry and efficient zinc-finger protein degradation.

Molecular Formula C17H21ClN4O4
Molecular Weight 380.8 g/mol
Cat. No. B12373922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5-C4-NH2 (hydrochloride)
Molecular FormulaC17H21ClN4O4
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN.Cl
InChIInChI=1S/C17H20N4O4.ClH/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23;/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23);1H
InChIKeyQQWONGXBSPKDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5-C4-NH2 (hydrochloride): A Core CRBN-Recruiting Precursor for PROTAC Development


Pomalidomide-5-C4-NH2 (hydrochloride) is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide, specifically designed as a precursor for the synthesis of proteolysis-targeting chimeras (PROTACs) . It retains the core cereblon (CRBN) E3 ubiquitin ligase-recruiting motif of pomalidomide while incorporating a C4 primary amine linker terminated with a reactive amino group . This bifunctional architecture enables direct conjugation to a wide range of target-protein ligands via standard amide bond formation, serving as a versatile starting point for constructing heterobifunctional degraders .

Why Pomalidomide-5-C4-NH2 (hydrochloride) Cannot Be Replaced by Unmodified Pomalidomide or Alternative CRBN Ligands


Unmodified pomalidomide lacks a functional handle for linker attachment, making it unsuitable for direct PROTAC assembly [1]. While other IMiDs like lenalidomide or thalidomide share CRBN-binding capabilities, they exhibit significantly weaker binding affinities (e.g., pomalidomide IC50 = 153.9 nM vs. lenalidomide IC50 = 268.6 nM) and distinct degradation profiles [2]. Furthermore, the choice of linker attachment site is critical: the C4 position of the pomalidomide phthalimide ring is a validated exit vector that preserves CRBN engagement while minimizing steric clashes in the ternary complex [3]. Substituting a C5-modified analog, while potentially reducing off-target zinc-finger degradation, alters the exit vector geometry and can reduce overall degradation potency [4]. Thus, Pomalidomide-5-C4-NH2 offers a specific, validated, and structurally characterized combination of CRBN recruitment potency and linker orientation that is not interchangeable with other in-class compounds.

Quantitative Evidence Guide: Differentiation of Pomalidomide-5-C4-NH2 (hydrochloride) for Scientific and Procurement Decisions


Comparison of CRBN Binding Affinity: Pomalidomide Scaffold vs. Thalidomide and Lenalidomide

The pomalidomide core of Pomalidomide-5-C4-NH2 (hydrochloride) retains the superior CRBN binding affinity characteristic of its parent compound. In a fluorescence polarization-based displacement assay, pomalidomide demonstrated an IC50 of 153.9 nM for CRBN binding, which is 1.75-fold more potent than lenalidomide (IC50 = 268.6 nM) and 2.26-fold more potent than thalidomide (IC50 = 347.2 nM) [1].

Cereblon binding E3 ligase recruitment IMiD affinity

Functional Cellular Degradation Potency: Pomalidomide vs. Lenalidomide and Thalidomide

In a cellular HiBiT degradation assay for IKZF1 (Ikaros), pomalidomide exhibited a DC50 of 26.7 nM, making it 3.4-fold more potent than lenalidomide (DC50 = 90 nM) and over 374-fold more potent than thalidomide (DC50 > 10,000 nM) [1].

IKZF1 degradation DC50 Molecular glue activity

Impact of Linker Attachment Position: C4 vs. C5 Modification on Off-Target Zinc Finger Degradation

A systematic analysis of pomalidomide analogs modified at the C4 or C5 position of the phthalimide ring revealed distinct off-target degradation profiles. C4-modified analogs, which represent the architecture of Pomalidomide-5-C4-NH2, retained broad zinc finger (ZF) degradation activity similar to unmodified pomalidomide. In contrast, C5-amino analogs exhibited a statistically significant decrease in overall ZF degradation potency (P = 0.0029, Wilcoxon matched-pairs signed-rank test) compared to their C4 counterparts [1].

PROTAC selectivity Zinc finger off-targets C4 vs C5 functionalization

Physicochemical and Stability Profile for Laboratory Handling and Storage

Pomalidomide-5-C4-NH2 (hydrochloride) is supplied as a solid with a reported purity of 98.63% . The hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating dissolution for bioconjugation reactions. The compound is stable when stored as a powder at -20°C for up to 3 years . While direct comparative data for linker analogs is proprietary, the defined molecular formula (C17H21ClN4O4) and molecular weight (380.83 g/mol) ensure batch-to-batch consistency for reproducible PROTAC synthesis .

Compound stability Solubility PROTAC precursor handling

Recommended Application Scenarios for Pomalidomide-5-C4-NH2 (hydrochloride) Based on Quantitative Evidence


Synthesis of High-Potency PROTACs Requiring Strong CRBN Engagement

Given that the pomalidomide scaffold exhibits a 1.75-fold higher CRBN binding affinity than lenalidomide and a 3.4-fold higher IKZF1 degradation potency [1], Pomalidomide-5-C4-NH2 (hydrochloride) is the preferred precursor for designing PROTACs where maximal E3 ligase recruitment is paramount. This is especially critical for targets that are difficult to degrade or are expressed at low levels [2].

Construction of PROTACs Targeting a Broad Degradome Including Zinc Finger Proteins

As established, C4-modified pomalidomide analogs retain the ability to degrade a wide range of zinc finger proteins, whereas C5 modifications significantly reduce this activity [1]. Therefore, Pomalidomide-5-C4-NH2 (hydrochloride) should be selected when the intended degradation profile includes ZF proteins as either primary targets or as part of a broader degrome [2]. This is in contrast to C5-modified linkers, which are more suitable when minimizing ZF off-targets is the primary goal.

Facile Bioconjugation via Standard Amide Coupling Chemistry

The terminal primary amine on the C4 linker of Pomalidomide-5-C4-NH2 (hydrochloride) provides a reactive handle for straightforward amide bond formation with carboxylic acid-containing ligands [1]. This enables a simple, one-step conjugation for rapid PROTAC library generation without the need for complex orthogonal protection strategies [2]. This feature distinguishes it from hydroxyl- or alkyne-terminated analogs that require additional activation steps.

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